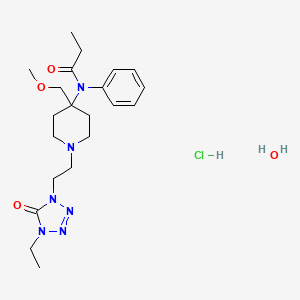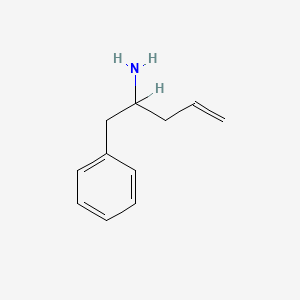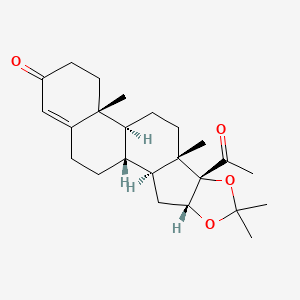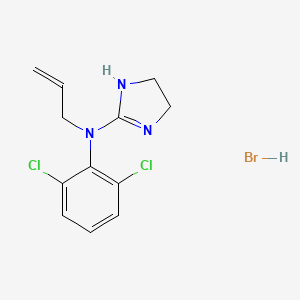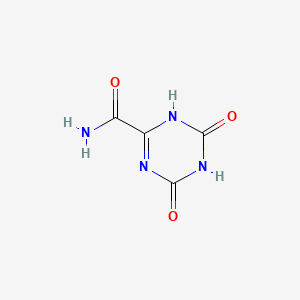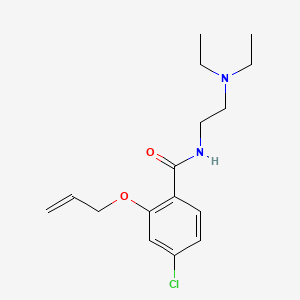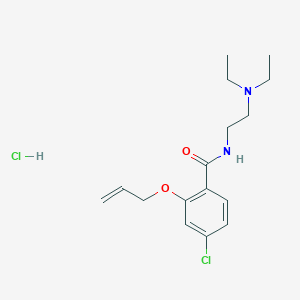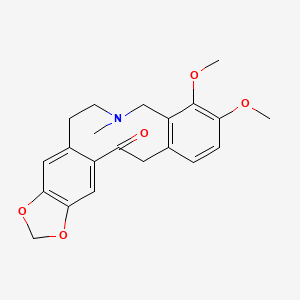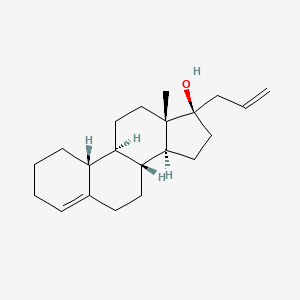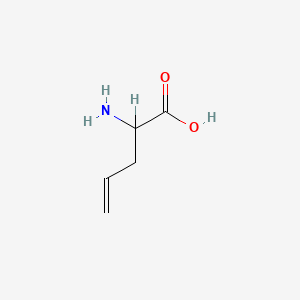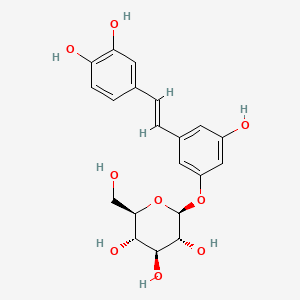
阿魏酸
描述
Astringin is a stilbenoid, specifically the 3-β-D-glucoside of piceatannol. It is a naturally occurring compound found in the bark of Picea sitchensis (Sitka spruce) and Picea abies (Norway spruce). It is also present in Vitis vinifera (grapevine) cell cultures and in wine . Astringin is known for its antioxidant properties and potential health benefits.
科学研究应用
Astringin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stilbenoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
作用机制
Astringin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound inhibits the production of reactive oxygen species (ROS) and modulates signaling pathways such as the PI3K/AKT/NF-κB pathway. This leads to a decrease in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 .
Similar Compounds:
Piceatannol: Astringin is the glucoside form of piceatannol. Both compounds share similar antioxidant properties, but astringin has enhanced solubility due to the presence of the glucose moiety.
Resveratrol: Another stilbenoid with similar antioxidant properties. Astringin is more water-soluble due to its glucoside structure.
Isorhapontin: A tetrahydroxystilbene glucoside similar to astringin, found in the same natural sources.
Uniqueness: Astringin’s uniqueness lies in its glucoside structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like piceatannol and resveratrol. This makes it a more effective antioxidant in aqueous environments .
安全和危害
未来方向
生化分析
Biochemical Properties
Astringin interacts with various enzymes, proteins, and other biomolecules. It has been found to reduce the generation of oxidative stress in lipopolysaccharide (LPS)-stimulated A549 lung epithelial cells . This suggests that Astringin may interact with enzymes involved in the production of reactive oxygen species (ROS), potentially inhibiting their activity.
Cellular Effects
Astringin has significant effects on various types of cells and cellular processes. In LPS-stimulated A549 lung epithelial cells, Astringin reduced the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . This suggests that Astringin can influence cell function by modulating cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
The molecular mechanism of Astringin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Astringin reduces oxidative stress and the generation of inflammatory cytokines by inhibiting the ROS-mediated PI3K/AKT/NF-κB pathway . This could be the reason for its protective effect against LPS-induced acute lung injury.
Temporal Effects in Laboratory Settings
Current studies have focused on its immediate effects, such as reducing oxidative stress and inflammation .
准备方法
Synthetic Routes and Reaction Conditions: Astringin can be synthesized through the glycosylation of piceatannol. The reaction involves the use of a glycosyl donor and a glycosyl acceptor under specific conditions to form the β-D-glucoside linkage. The reaction typically requires a catalyst and is carried out in an organic solvent.
Industrial Production Methods: Industrial production of astringin involves the extraction from natural sources such as the bark of Picea sitchensis and Picea abies. The extraction process includes grinding the bark, followed by solvent extraction and purification steps to isolate astringin. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound .
Types of Reactions:
Oxidation: Astringin undergoes oxidation reactions, where it can be converted to its corresponding quinone form.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Astringin can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted stilbenoids depending on the nucleophile used.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERPNFLGJXUDDW-CUYWLFDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029689 | |
| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29884-49-9 | |
| Record name | Astringin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Astringin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASTRINGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



